4-Chloro-2-fluoro-3-formylbenzoic acid
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Overview
Description
4-Chloro-2-fluoro-3-formylbenzoic acid, also known as CFBA, is a highly versatile compound with a wide range of potential applications and importance in scientific research. It is an important intermediate in the synthesis of terepthalic acid . It has a molecular formula of C8H4ClFO3 .
Synthesis Analysis
4-Formylbenzoic acid is an important intermediate in the synthesis of terepthalic acid. It reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer . 4-Chloro-3-fluorobenzoic Acid is a very useful precursor. It is a reagent used to synthesize 6-Hydroxy Albaconazole (H761395) which is a metabolite of Albaconazole (A511450), an antifungal agent as neuroprotectant .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-3-formylbenzoic acid can be represented by the formula C8H4ClFO3 . The molecular weight of this compound is 202.56 g/mol.Chemical Reactions Analysis
4-Chloro-2-fluoro-3-formylbenzoic acid is a highly versatile compound with a wide range of potential applications and importance in scientific research.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-fluoro-3-formylbenzoic acid are not clearly mentioned in the available resources .Mechanism of Action
Target of Action
It’s structurally similar compound, 4-formylbenzoic acid, is known to be an important intermediate in the synthesis of terepthalic acid . It reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer .
Mode of Action
Based on its structural similarity to 4-formylbenzoic acid, it may also participate in reactions to form complex structures such as coordination polymers .
Biochemical Pathways
Its structural analog, 4-formylbenzoic acid, is involved in the synthesis of terepthalic acid , suggesting that it may also participate in similar biochemical pathways.
Result of Action
Its structural analog, 4-formylbenzoic acid, is known to participate in the synthesis of complex structures such as coordination polymers , suggesting that it may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-fluoro-3-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNORIKXFCONOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-formylbenzoic acid |
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